molecular formula C12H15N3O2 B11776294 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11776294
M. Wt: 233.27 g/mol
InChI Key: PUWCVDMANVPPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The amino group is introduced through a nucleophilic substitution reaction, and the ethanol moiety is added via an alkylation reaction. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as hydroxyl, alkyl, or acyl groups .

Scientific Research Applications

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[4-amino-5-(2-methoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H15N3O2/c1-17-11-5-3-2-4-9(11)12-10(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3

InChI Key

PUWCVDMANVPPIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.